

# Application Notes and Protocols: Rpt193 Th2 Cell Migration Assay

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

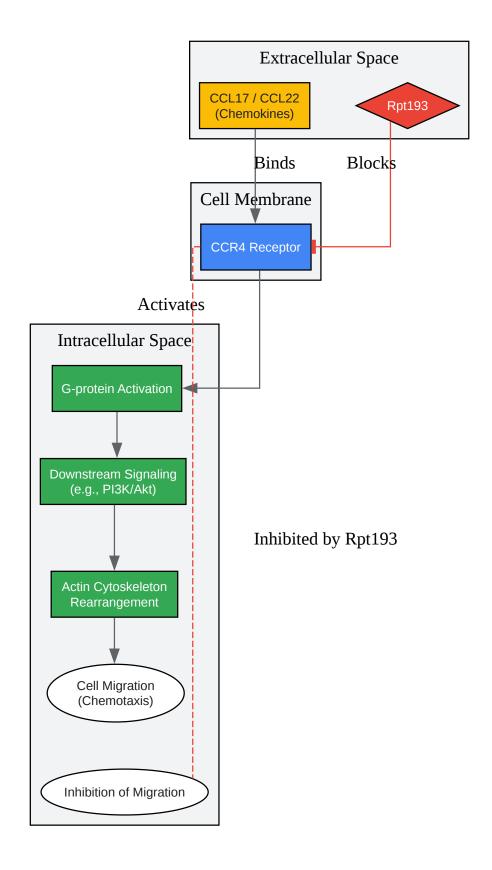
T helper 2 (Th2) cells are key drivers of type 2 inflammation, playing a crucial role in the pathogenesis of allergic diseases such as atopic dermatitis and asthma.[1] The migration of Th2 cells to inflammatory sites is a critical step in the disease process. This migration is primarily mediated by the interaction of chemokine receptor 4 (CCR4) on the surface of Th2 cells with its ligands, CCL17 (TARC) and CCL22 (MDC), which are expressed in inflamed tissues.[2][3]

**Rpt193** (also known as zelnecirnon) is an orally administered small molecule antagonist of CCR4.[4][5] By blocking the CCR4 receptor, **Rpt193** is designed to selectively inhibit the migration of Th2 cells into these tissues, thereby reducing the inflammatory response.[6][7][8] Preclinical and clinical studies have demonstrated the potential of **Rpt193** to ameliorate Th2-mediated inflammation.[9]

These application notes provide a detailed protocol for an in vitro Th2 cell migration assay to evaluate the inhibitory effect of **Rpt193**. The protocol covers the differentiation of human primary naïve CD4+ T cells into Th2 cells and the subsequent use of these cells in a Boyden chamber chemotaxis assay.

## Signaling Pathway of Rpt193 in Th2 Cell Migration





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Caption: **Rpt193** mechanism of action in inhibiting Th2 cell migration.



### **Experimental Protocols**

## Part 1: Differentiation of Human Naïve CD4+ T Cells into Th2 Cells

This protocol describes the in vitro differentiation of isolated human naïve CD4+ T cells into a Th2 phenotype, characterized by the expression of CCR4.

#### Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Naïve CD4+ T Cell Isolation Kit (e.g., magnetic cell selection)
- ImmunoCult™-XF T Cell Expansion Medium or RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
- Human CD3/CD28 T Cell Activator
- Recombinant Human IL-2
- Recombinant Human IL-4
- Anti-Human IFN-y Antibody
- 24-well tissue culture plates

#### Procedure:

- Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a commercially available negative selection kit according to the manufacturer's instructions.
- Prepare Differentiation Medium: Prepare the Th2 differentiation medium by supplementing the cell culture medium with the following cytokines and antibodies:
  - Recombinant Human IL-2 (5 ng/mL)
  - Recombinant Human IL-4 (10 ng/mL)



- Anti-Human IFN-y Antibody (1 μg/mL)
- Human CD3/CD28 T Cell Activator (as per manufacturer's recommendation)[10][11]
- Cell Seeding: Seed the purified naïve CD4+ T cells in a 24-well plate at a density of 1 x 10<sup>6</sup> cells/mL in the prepared Th2 differentiation medium.
- Incubation: Culture the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.
- Media Refreshment: Every 3-4 days, gently aspirate half of the medium and replace it with fresh Th2 differentiation medium.
- Verification of Differentiation (Optional): After the differentiation period, the Th2 phenotype can be confirmed by flow cytometry for the expression of CD4, CCR4, and intracellular IL-4.

## Part 2: Th2 Cell Migration Assay using a Boyden Chamber

This protocol details the use of a Boyden chamber (or Transwell) assay to quantify the migration of differentiated Th2 cells towards a chemokine gradient and to assess the inhibitory effect of **Rpt193**.

#### Materials:

- Differentiated Th2 cells (from Part 1)
- Boyden chamber with 5 μm pore size polycarbonate membrane inserts for 24-well plates
- Recombinant Human CCL22 (MDC) or CCL17 (TARC)
- Rpt193
- Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
- · Calcein-AM or other fluorescent dye for cell labeling
- Fluorescence plate reader



#### Procedure:

#### Cell Preparation:

- Harvest the differentiated Th2 cells and wash them twice with assay medium to remove any residual cytokines.
- Resuspend the cells in assay medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- For inhibitor treatment, pre-incubate the cells with various concentrations of Rpt193 (e.g., 10 nM to 10 μM) or vehicle control (DMSO) for 30 minutes at 37°C.

#### Assay Setup:

- In the lower chamber of the 24-well plate, add 600 μL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL22). Include a negative control with assay medium only.[12]
- $\circ$  Place the 5 µm pore size inserts into the wells, creating an upper and a lower chamber.
- $\circ$  Add 100  $\mu$ L of the pre-treated Th2 cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
- Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
- Quantification of Migrated Cells:
  - Carefully remove the inserts from the wells.
  - To quantify the migrated cells in the lower chamber, add a fluorescent dye such as
     Calcein-AM to the lower chamber and incubate according to the manufacturer's protocol.
  - Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

## **Data Presentation and Analysis**



The results of the Th2 cell migration assay can be summarized in the following tables.

Table 1: EC50 of Chemokines for Th2 Cell Migration

Chemoattractant	EC50 (nM)
CCL17 (TARC)	~0.16
CCL22 (MDC)	~0.34

Note: EC50 values can vary depending on the specific experimental conditions and cell source. [13]

Table 2: Inhibitory Effect of Rpt193 on CCL22-Induced Th2 Cell Migration

Rpt193 Concentration (nM)	% Inhibition of Migration (Mean ± SD)
0 (Vehicle Control)	0
10	Data to be determined experimentally
100	Data to be determined experimentally
370 (Approx. IC50)	~50
1000	Data to be determined experimentally
10000	Data to be determined experimentally

The IC50 for **Rpt193** in inhibiting CCL22-induced human Th2 cell chemotaxis has been reported to be approximately 370 nM.[14]

The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Fluorescence\_Inhibitor - Fluorescence\_Negative\_Control) / (Fluorescence\_Positive\_Control - Fluorescence\_Negative\_Control)) \* 100

## **Experimental Workflow**





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Caption: Workflow for the Rpt193 Th2 cell migration assay.

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